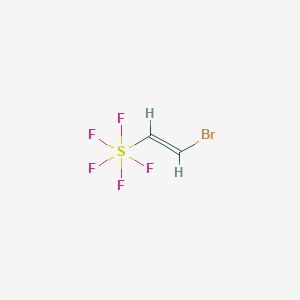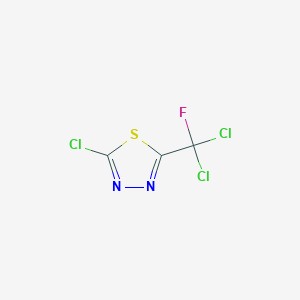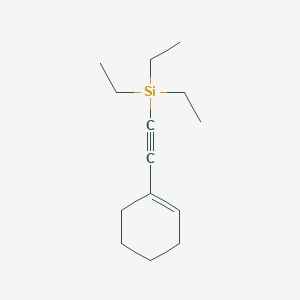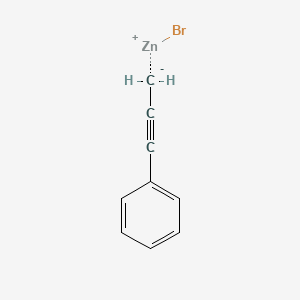
1-Bromo-2-(pentafluorothio)ethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(pentafluorothio)ethylene, also known as 1-bromo-2-pentafluoroethylene or 1-bromo-2-thioethylene, is a brominated organic compound with the molecular formula C2BrF5S. It is a colorless, volatile liquid that has a wide range of applications in the fields of chemistry and biology. As a reagent, it has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential to act as a catalyst in a variety of organic reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(pentafluorothio)ethylene has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential to act as a catalyst in a variety of organic reactions. Furthermore, it has been used as a reagent in the synthesis of heterocyclic compounds, such as thiophenes and thiazoles.
Wirkmechanismus
1-Bromo-2-(pentafluorothio)ethylene is an electrophilic reagent that can react with nucleophilic substrates. The reaction typically proceeds through a free-radical mechanism, with the formation of a bromonium ion intermediate. The bromonium ion then reacts with the nucleophile, resulting in the formation of the desired product.
Biochemical and Physiological Effects
1-Bromo-2-(pentafluorothio)ethylene is a volatile, colorless liquid that is not known to be toxic or to have any other adverse effects on humans or the environment. However, it is important to note that it is a flammable material and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 1-Bromo-2-(pentafluorothio)ethylene in laboratory experiments are its high reactivity and low cost. It is also relatively easy to handle and store. However, it is important to note that it is a flammable material and should be handled with care. In addition, it should be used in a well-ventilated area, as the vapors can be irritating to the eyes and respiratory system.
Zukünftige Richtungen
1-Bromo-2-(pentafluorothio)ethylene has a wide range of potential applications in the fields of chemistry and biology. In the future, it may be used to synthesize a variety of organic compounds, such as pharmaceuticals, dyes, and agrochemicals. In addition, it may be used as a catalyst in a variety of organic reactions, as well as in the synthesis of heterocyclic compounds. Furthermore, it may be used to study the mechanism of action of various organic reactions and to develop new methods for the synthesis of organic compounds. Finally, it may be used to study the biochemical and physiological effects of various compounds.
Synthesemethoden
1-Bromo-2-(pentafluorothio)ethylene is produced commercially by the reaction of 1,2-dibromo-1,2-difluoroethane with diethyl sulfide or thioacetamide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 90°C. The product is then purified by distillation or other methods.
Eigenschaften
IUPAC Name |
[(E)-2-bromoethenyl]-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF5S/c3-1-2-9(4,5,6,7)8/h1-2H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSQERNYSJALGA-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)S(F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\S(F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-2-bromoethenyl]-pentafluoro-lambda6-sulfane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B6300899.png)

![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)



![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)



